L-Alanine, glycyl-L-asparaginyl-L-phenylalanyl-L-leucyl-L-glutaminyl-L-seryl-L-arginyl-L-prolyl-L-alpha-glutamyl-L-prolyl-L-threonyl-L-alanyl-L-prolyl-L-prolyl-
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Overview
Description
The compound “GNFLQSRPEPTAPPA” is a peptide sequence that has garnered interest in various scientific fields due to its unique structure and potential applications. Peptides like this one are composed of amino acids linked by peptide bonds and can play crucial roles in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “GNFLQSRPEPTAPPA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the incoming amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides like “GNFLQSRPEPTAPPA” can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or nucleophiles.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can revert cystine back to cysteine.
Scientific Research Applications
Peptides like “GNFLQSRPEPTAPPA” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for more complex molecules or as catalysts in certain reactions.
Biology: Studied for their role in cellular processes, signaling pathways, and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs, particularly in targeting specific proteins or pathways in diseases.
Industry: Utilized in the development of new materials, biosensors, and as components in various biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like “GNFLQSRPEPTAPPA” involves their interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
GNFLQSRPEPTAPPA: can be compared to other peptides with similar sequences or functions, such as:
Uniqueness
What sets “GNFLQSRPEPTAPPA” apart is its unique sequence, which may confer specific binding properties and biological activities not found in other peptides
Properties
CAS No. |
119400-70-3 |
---|---|
Molecular Formula |
C70H108N20O22 |
Molecular Weight |
1581.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C70H108N20O22/c1-35(2)30-43(83-58(100)44(31-39-14-7-6-8-15-39)84-59(101)45(32-52(73)94)79-53(95)33-71)57(99)80-40(21-23-51(72)93)56(98)85-46(34-91)60(102)81-41(16-9-25-76-70(74)75)66(108)87-26-10-18-48(87)62(104)82-42(22-24-54(96)97)67(109)88-27-11-19-49(88)63(105)86-55(38(5)92)64(106)77-36(3)65(107)90-29-13-20-50(90)68(110)89-28-12-17-47(89)61(103)78-37(4)69(111)112/h6-8,14-15,35-38,40-50,55,91-92H,9-13,16-34,71H2,1-5H3,(H2,72,93)(H2,73,94)(H,77,106)(H,78,103)(H,79,95)(H,80,99)(H,81,102)(H,82,104)(H,83,100)(H,84,101)(H,85,98)(H,86,105)(H,96,97)(H,111,112)(H4,74,75,76)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,55-/m0/s1 |
InChI Key |
QXMRVPVPQQYLDJ-NWENKFQXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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